(3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl fluoride
Description
(3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl fluoride is a sulfonyl fluoride derivative featuring a 1,2-oxazole (isoxazole) core substituted with a phenyl group at the 3-position and a methanesulfonyl fluoride group at the 5-position. Sulfonyl fluorides are pivotal in chemical biology and medicinal chemistry due to their reactivity as covalent inhibitors, particularly targeting serine hydrolases and proteases.
Properties
Molecular Formula |
C10H8FNO3S |
|---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
(3-phenyl-1,2-oxazol-5-yl)methanesulfonyl fluoride |
InChI |
InChI=1S/C10H8FNO3S/c11-16(13,14)7-9-6-10(12-15-9)8-4-2-1-3-5-8/h1-6H,7H2 |
InChI Key |
GBFMUQJFOCFOTG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)CS(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl fluoride typically involves the reaction of 3-phenyl-1,2-oxazole with methanesulfonyl fluoride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories and specialized chemical manufacturing facilities. The production process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the methanesulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The oxazole ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted oxazole derivatives .
Scientific Research Applications
(3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl fluoride is a chemical compound with diverse applications in scientific research, particularly in chemistry, biology, medicine, and industry. Its structure features an oxazole ring and a methanesulfonyl fluoride group, which contribute to its chemical reactivity and biological interactions. The compound is generally synthesized through the reaction of 3-phenyl-1,2-oxazole with methanesulfonyl fluoride under controlled conditions, often involving a solvent like dichloromethane and a base such as triethylamine.
Scientific Research Applications
This compound serves as a versatile building block in the synthesis of complex organic molecules. It is also investigated for its potential biological activities and interactions with biomolecules, its therapeutic properties, and its role in drug development. Additionally, it finds use in the development of new materials and chemical processes.
Reactions
This compound can undergo several types of chemical reactions:
- Substitution Reactions It can participate in nucleophilic substitution reactions, where the methanesulfonyl fluoride group is replaced by other nucleophiles.
- Oxidation and Reduction Reactions The oxazole ring can undergo oxidation and reduction reactions under specific conditions.
Common reagents used in reactions involving this compound include nucleophiles like amines and thiols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. The products of these reactions vary depending on the specific reagents and conditions used; nucleophilic substitution reactions, for example, can yield various substituted oxazole derivatives.
The biological activity of this compound is attributed to its ability to interact with various biomolecules. It can act as an inhibitor or modulator of specific enzymes and receptors, thereby influencing biochemical pathways. The sulfonyl fluoride moiety is particularly reactive, enabling covalent bonding with nucleophilic sites on proteins and other biomolecules.
Research indicates that this compound exhibits antimicrobial properties, demonstrating effectiveness in inhibiting the growth and biofilm formation of several bacterial strains. The exact mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways. Studies have also suggested that this compound possesses anticancer properties, particularly through its ability to induce apoptosis in cancer cells. In vitro evaluations against various cancer cell lines have revealed significant cytotoxic effects, with the compound's mechanism appearing to involve the activation of apoptotic pathways and inhibition of tumor growth factors.
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Tested Organisms/Cell Lines | Concentration (µM) | Effect |
|---|---|---|---|
| Antimicrobial | S. aureus, E. coli | 32 | Inhibition of growth |
| Anticancer | MCF7 breast cancer cells | 10 | 70% reduction in viability |
| Apoptosis Induction | Various cancer cell lines | 5–20 | Activation of apoptotic pathways |
Mechanism of Action
The mechanism of action of (3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl fluoride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of (3-phenyl-1,2-oxazol-5-yl)methanesulfonyl fluoride with its analogs:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituent (R) | CAS Number | Key Features |
|---|---|---|---|---|---|
| This compound | C₁₀H₈FNO₃S (inferred) | ~257.24 (calculated) | Phenyl (C₆H₅) | Not available | Steric bulk, π-π interactions |
| (3-Bromo-1,2-oxazol-5-yl)methanesulfonyl fluoride | C₄H₃BrFNO₃S | 280.13 | Bromo (Br) | CID 137951411 | Electron-withdrawing substituent |
| (3-Methoxy-1,2-oxazol-5-yl)methanesulfonyl chloride | C₅H₆ClNO₄S | 211.62 | Methoxy (OCH₃) | EN300-250178 | Chloride analog, increased reactivity |
| Methanesulfonyl fluoride | CH₃FSO₂ | 98.10 | - | 558-25-8 | Simple sulfonyl fluoride scaffold |
Key Observations:
- Conversely, the methoxy group () is electron-donating, which may reduce reactivity but improve solubility .
- Reactivity : Sulfonyl chlorides (e.g., the methoxy-substituted chloride in ) are generally more reactive than fluorides due to the weaker C–Cl bond and greater leaving-group ability. This makes fluorides more stable under physiological conditions, a critical feature for in vivo applications .
- Toxicity: Methanesulfonyl fluoride () is classified as highly toxic, likely due to its small size and ability to indiscriminately react with biological nucleophiles. Bulky substituents, such as phenyl or bromo groups, may mitigate non-specific toxicity by sterically shielding the reactive sulfonyl fluoride group .
Biological Activity
(3-Phenyl-1,2-oxazol-5-yl)methanesulfonyl fluoride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant research findings.
The compound is characterized by the presence of an oxazole ring and a methanesulfonyl fluoride group, which contribute to its reactivity and biological interactions. The synthesis typically involves the reaction of 3-phenyl-1,2-oxazole with methanesulfonyl fluoride in the presence of a base such as triethylamine in solvents like dichloromethane.
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. It acts as an inhibitor or modulator of specific enzymes and receptors, influencing biochemical pathways. The sulfonyl fluoride moiety is particularly reactive, allowing for covalent bonding with nucleophilic sites on proteins and other biomolecules.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. It has been tested against several bacterial strains, demonstrating effectiveness in inhibiting growth and biofilm formation. The exact mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anticancer Properties
Studies have shown that this compound may possess anticancer properties, particularly through its ability to induce apoptosis in cancer cells. It has been evaluated in vitro against various cancer cell lines, revealing significant cytotoxic effects. The compound's mechanism appears to involve the activation of apoptotic pathways and inhibition of tumor growth factors .
Research Findings
Several studies have highlighted the potential applications of this compound in drug development:
- Case Study: Anticancer Activity
- Antimicrobial Efficacy
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
| Biological Activity | Tested Organisms/Cell Lines | Concentration (µM) | Effect |
|---|---|---|---|
| Antimicrobial | S. aureus, E. coli | 32 | Inhibition of growth |
| Anticancer | MCF7 breast cancer cells | 10 | 70% reduction in viability |
| Apoptosis Induction | Various cancer cell lines | 5–20 | Activation of apoptotic pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
